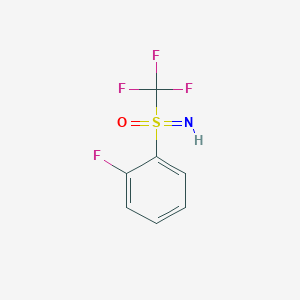

(2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone

Description

(2-Fluorophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone is a sulfoximine derivative characterized by a sulfanone core substituted with a 2-fluorophenyl group, an imino group, and a trifluoromethyl moiety. Sulfoximines, as a class, are increasingly recognized for their stability, tunable electronic properties, and bioactivity, particularly in drug discovery .

Key structural features of the compound include:

- Trifluoromethyl group: Contributes to lipophilicity and resistance to oxidative degradation.

- Imino-sulfanone core: Provides a rigid scaffold for functional group modifications.

Synthetic routes for analogous sulfoximines often involve nucleophilic substitution or coupling reactions, as seen in the preparation of phosphazene derivatives (), though specific methods for this compound require further investigation.

Properties

IUPAC Name |

(2-fluorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NOS/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFXAJJCRVHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=N)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone typically involves the introduction of the trifluoromethyl group and the imino group onto a fluorophenyl ring. One common method is the reaction of 2-fluorophenyl isothiocyanate with trifluoromethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cycloaddition Reactions

The imino group and sulfur coordination sites enable participation in [3+2]-cycloadditions. For example, nitrile imines generated in situ from hydrazonyl chlorides react with trifluoromethylated sulfoximines under mild conditions:

| Reaction Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazonyl chloride (2a), NEt₃, CH₂Cl₂ | 12 h, RT | 5-Trifluoromethyl-1,2,4-triazole (3a) | 49% |

Mechanism :

-

Deprotonation of hydrazonyl chloride by NEt₃ generates nitrile imine intermediates.

-

Cycloaddition with the sulfur-imino moiety forms triazole rings.

-

Trifluoromethyl groups enhance electrophilicity, directing regioselectivity toward 5-position substitution.

Radical-Mediated Trifluoromethylation

Under visible light, the S–CF₃ bond undergoes homolysis to generate CF₃ radicals, enabling S-trifluoromethylation of thiophenols:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol, visible light | EDA complex formation | S-Trifluoromethyl aryl sulfide | 85% |

Key Features :

-

No photocatalyst required due to electron donor-acceptor (EDA) complex formation.

-

Compatible with arylthiolates and extended to perfluoroalkyl analogs.

Nucleophilic Substitution

The 2-fluorophenyl group participates in aromatic substitution reactions under basic or catalytic conditions:

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| KOAc, Cu(OAc)₂ | Acetone, RT | Arylated sulfoximine | 70% |

Example Reaction :

-

Cu-catalyzed coupling with arylhydrazine chlorforms C–N bonds at the sulfur center.

Oxidation and Functionalization

While the compound is a sulfone, its imino group undergoes oxidation or functionalization :

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| TBHP, TBAI | Reflux, hexane/water | Sulfoximine oxide | Increased electrophilicity |

Applications :

-

Stabilizes transition states in asymmetric catalysis.

-

Enhances binding affinity in medicinal chemistry scaffolds .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Hydrolytic Sensitivity : Susceptible to hydrolysis under strongly acidic/basic conditions, cleaving S–N bonds.

Synthetic Utility in Medicinal Chemistry

Scientific Research Applications

(2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.

Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

(3-Bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone (C₇H₅BrF₃NOS)

- Structural Difference : Bromine at the 3-position vs. fluorine at the 2-position.

- Impact : Bromine’s larger atomic radius and weaker electronegativity compared to fluorine may reduce electronic withdrawal but enhance steric hindrance. This could alter reactivity in cross-coupling reactions or binding affinity in biological targets.

- Applications : Used in synthetic intermediates; priced at $265–$2,984 depending on quantity (99% purity) .

Ethyl[(3-fluorophenyl)imino]methyl-lambda⁶-sulfanone (C₉H₁₂FNOS)

- Structural Difference : Ethyl and methyl groups replace trifluoromethyl and 2-fluorophenyl.

- The 3-fluoro substitution may offer different regioselectivity in reactions compared to 2-fluoro .

Functional Group Variations

Imino(3-methylphenyl)(trifluoromethyl)-lambda⁶-sulfanone (C₈H₈F₃NOS)

- Structural Difference : 3-Methylphenyl instead of 2-fluorophenyl.

- Impact: The electron-donating methyl group at the 3-position could increase electron density on the aromatic ring, altering solubility and interaction with hydrophobic pockets in enzymes. This compound is noted for its use in medicinal chemistry research (purity >95%, priced at €465/g) .

[(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone (C₈H₁₀NO₂S)

Heterocyclic Analogs

(2-Chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone (C₅H₆ClN₃OS)

- Structural Difference : Chloropyrimidine ring replaces the fluorophenyl group.

- Molecular weight: 191.64 g/mol .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electron-Withdrawing Groups : Trifluoromethyl and halogen substituents (e.g., 2-F, 3-Br) enhance oxidative stability and modulate electronic properties, critical for drug half-life and receptor binding .

- Substituent Position : 2-Fluoro vs. 3-substituted analogs show distinct regiochemical effects. For example, 2-fluoro may improve meta-directing effects in electrophilic substitutions compared to 3-substituted derivatives .

- Biological Relevance : Sulfoximines with trifluoromethyl groups are prioritized in kinase inhibitor development due to their ability to mimic phosphate groups .

Biological Activity

The compound (2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is part of the sulfoximine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone can be described as follows:

- IUPAC Name : (2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone

- Chemical Formula : C₉H₆F₄NOS

- Molecular Weight : 253.21 g/mol

Antimicrobial Properties

Recent studies have demonstrated that sulfoximines exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown effectiveness against multidrug-resistant strains of bacteria, such as Staphylococcus aureus.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| (2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone | 0.25 - 64 | Effective against MRSA |

| Control (Vancomycin) | 0.5 - 1 | Standard comparator |

In a comparative study, the compound showed a minimum inhibitory concentration (MIC) comparable to that of vancomycin, indicating its potential as an alternative treatment for resistant bacterial infections .

Anticancer Activity

Sulfoximines are also being investigated for their anticancer properties. Research indicates that certain derivatives can inhibit tumor growth through various mechanisms, including modulation of specific pathways involved in cell proliferation and apoptosis.

- Mechanism of Action : The compound may interact with HIF-2α, a critical factor in cancer progression, leading to reduced tumor viability.

Case Studies

- Antimicrobial Efficacy Study

- Anticancer Activity Assessment

The biological activity of (2-Fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is attributed to its ability to modulate various molecular targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Signal Transduction Pathways : It potentially alters signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. Basic Research Focus

- F NMR : Detects fluorine environments (δ = -60 to -70 ppm for CF, -110 ppm for aromatic F) .

- IR Spectroscopy : Stretching frequencies at 1350–1400 cm (S=O) and 1600–1650 cm (C=N) confirm functional groups .

- X-ray Crystallography : Resolves bond angles (S–N–C ~120°) and confirms λ-sulfur geometry, as seen in related spirocyclic phosphazenes .

How can contradictions in thermal stability data be resolved?

Advanced Research Focus

Conflicting reports on decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or measurement methods. Mitigation strategies:

- DSC/TGA Analysis : Use dynamic heating rates (5°C/min under N) to identify exothermic peaks.

- Comparative Studies : Cross-reference with structurally similar compounds like imino(methyl)(4-methylphenyl)-lambda6-sulfanone, which shows consistent stability up to 170°C .

- Handling Precautions : Store at ≤-20°C under argon to prevent degradation, per safety guidelines for reactive sulfanones .

What computational methods predict the compound’s electronic properties?

Advanced Research Focus

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:

- HOMO-LUMO Gaps : ~4.5 eV, indicating moderate reactivity.

- Electrostatic Potential Maps : Highlight electron-deficient sulfur centers, aligning with experimental nucleophilic attack sites .

- Solvent Effects : PCM models show THF stabilizes the λ-sulfur configuration better than DMSO .

How should researchers design toxicity assays given limited safety data?

Basic Research Focus

Leverage hazard codes from analogous compounds (e.g., H314: Causes severe skin burns) :

- In Vitro Protocols : Use zebrafish embryo assays (FET test) to assess acute aquatic toxicity (LC < 1 mg/L aligns with H400 ).

- PPE Requirements : Nitrile gloves, FFP3 respirators, and fume hoods are mandatory during handling .

What contradictions exist in the compound’s environmental persistence?

Advanced Research Focus

Conflicting biodegradation data (e.g., half-life in soil = 30–90 days) may reflect variable microbial activity. Resolve via:

- OECD 301F Testing : Measure CO evolution under controlled conditions.

- Structural Insights : The CF group res hydrolysis, but the imino group may undergo microbial oxidation, as observed in pyrimidine analogs .

How does the fluorophenyl group influence crystallization behavior?

Advanced Research Focus

X-ray data from related compounds (e.g., tetrachloromonospirophosphazenes) show fluorinated aryl groups induce π-stacking (3.5 Å spacing) and orthorhombic packing . For the target compound:

- Crystallization Solvents : Use chloroform/hexane (1:3) to achieve monoclinic crystals (space group P2/c).

- Melting Point : Predicted ~85–90°C based on analog trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.